Home > Products > Screening Compounds P43957 > 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one - 1157072-57-5

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

Catalog Number: EVT-1728050
CAS Number: 1157072-57-5
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. Quinazolinones are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure, and they have been explored for various pharmacological applications, including antimicrobial and anticancer activities. The specific structure of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one suggests that it may exhibit unique properties owing to the presence of an amino group and a methoxyethyl substituent.

Source

This compound can be synthesized through various chemical methodologies, often involving modifications of existing quinazolinone derivatives. The synthesis typically starts from readily available precursors such as anthranilic acid or other substituted quinazolinones.

Classification

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is classified as an aminoquinazolinone. It falls under the broader category of heterocyclic compounds, specifically within the quinazoline derivatives. These compounds are known for their diverse biological activities and are often investigated for their therapeutic potential.

Synthesis Analysis

Methods

The synthesis of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one can be achieved through several methods:

  1. Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between anthranilic acid and appropriate reagents under controlled conditions, leading to high yields of the desired quinazolinone derivative .
  2. Multi-Component Reactions: A novel approach involves one-pot reactions that combine multiple reactants, facilitating the formation of quinazolinones with various substituents in a single step .
  3. Hydrazine Derivatization: The reaction of hydrazine derivatives with quinazolinones can yield amino-substituted products. This method typically involves refluxing hydrazine with quinazolinone precursors .

Technical Details

The synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

  • Molecular Formula: C12H14N2O
  • Molecular Weight: 218.25 g/mol
  • Melting Point: Specific values may vary based on purity and synthesis method but generally fall within a range typical for quinazolinones.
Chemical Reactions Analysis

Reactions

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The amino group can undergo electrophilic substitution reactions, which may modify its biological activity.
  2. Condensation Reactions: The presence of the amino group allows for condensation with carbonyl compounds, potentially leading to new derivatives with enhanced properties.
  3. Cyclization Reactions: The compound may also engage in cyclization reactions under certain conditions, forming more complex structures.

Technical Details

Reactions involving this compound often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. The outcomes depend significantly on the substituents present on the quinazoline ring.

Mechanism of Action

Process

The mechanism of action for compounds like 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one typically involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Many quinazolinones act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or infections.
  2. Receptor Modulation: These compounds may modulate receptor activity, influencing cellular signaling pathways.

Data

Research indicates that structural modifications at various positions on the quinazoline ring can significantly affect biological activity, highlighting the importance of understanding structure-activity relationships.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to the methoxyethyl group.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The amino group enhances reactivity towards electrophiles, making it suitable for further derivatization.
Applications

Scientific Uses

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one has potential applications in:

  1. Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing novel drugs targeting various diseases.
  2. Biological Research: Its interactions with biological systems make it valuable for studying enzyme functions and cellular processes.
  3. Material Science: Quinazolinones have been investigated for their luminescent properties, suggesting potential applications in bioimaging and sensor technologies .
Introduction to Quinazolin-4(3H)-one Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, with roots extending to the isolation of febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga—used traditionally in Chinese medicine for its potent antimalarial properties [3] [5]. Systematic exploration accelerated in the mid-20th century with the serendipitous discovery of methaqualone (1951), a sedative-hypnotic agent highlighting the scaffold’s central nervous system (CNS) activity [8]. The late 20th century witnessed transformative developments with gefitinib (2003) and erlotinib (2004), FDA-approved 4-anilinoquinazolines targeting the epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer [1] [5]. These agents validated quinazolinone as a bona fide platform for kinase inhibition, spurring diversification into other therapeutic areas. Contemporary research has yielded over 40 clinically explored quinazolinone derivatives, including lapatinib (dual EGFR/HER2 inhibitor), afatinib (irreversible EGFR inhibitor), and raltitrexed (thymidylate synthase inhibitor), collectively targeting oncology, inflammation, and infectious diseases [3] [5] [8]. The scaffold’s synthetic versatility—enabled by methods like Niementowski condensation (anthranilic acid + amides) and microwave-assisted cyclizations—facilitates rapid generation of structurally diverse libraries [3] [8].

Table 1: Key Milestones in Quinazolinone Drug Development

YearCompound/DiscoveryTherapeutic Significance
1869Griess synthesizes first quinazolinone2-Cyano-3,4-dihydro-4-oxoquinazoline
1951Methaqualone (marketed)Sedative-hypnotic agent
1950sFebrifugine structural elucidationValidation of natural quinazolinone antimalarials
2003Gefitinib (FDA approval)First EGFR-targeted quinazolinone for NSCLC
2004Erlotinib (FDA approval)Improved EGFR inhibitor with broader solid tumor use
2007Lapatinib (FDA approval)Dual EGFR/HER2 inhibitor for breast cancer
2020s6-Amino-3-(2-methoxyethyl) derivativesNovel dual-targeted kinase inhibitors

Structural Significance of 6-Amino and 3-Alkyl Substituents in Bioactivity Modulation

The bioactivity of quinazolin-4(3H)-ones is exquisitely sensitive to substitutions at C-6 and N-3. The 6-amino group serves as a hydrogen-bond donor/acceptor nexus, enhancing target engagement. Studies demonstrate its critical role in cytotoxic potency: 6-aminoquinazolinones exhibit 2- to 87-fold greater activity against breast (MCF-7) and ovarian (A2780) cancer cell lines compared to non-amino analogues, partly by facilitating interactions with kinase hinge regions [1]. Mechanistically, the electron-donating 6-NH₂ group influences the quinazolinone’s tautomeric equilibrium (lactam-lactim), altering hydrogen-bonding capacity and π-electron density across the fused ring system [3]. This modulates interactions with residues like EGFR’s Met793 and HER2’s Thr862 [1] [9].

Conversely, N-3 alkylation governs physicochemical properties and membrane permeability. Small alkyl chains (e.g., methyl, ethyl) minimally impact polarity but restrict conformational freedom. Introducing oxygenated N-3 chains—exemplified by 2-methoxyethyl—dramatically enhances water solubility while preserving lipophilicity within optimal ranges (cLogP ≈ 2–3). This balance facilitates blood-brain barrier penetration and cellular uptake [1] [9]. Crucially, the 2-methoxyethyl group’s ether oxygen provides an additional hydrogen-bond acceptor site, potentially augmenting binding to hydrophilic kinase domains (e.g., VEGFR-2’s Asp1046) [9]. Structure-activity relationship (SAR) analyses confirm that combining 6-amino with 3-(2-methoxyethyl) maximizes cytotoxicity: derivatives like 3j (IC₅₀ = 0.20 ± 0.02 µM against MCF-7) outperform lapatinib (IC₅₀ = 5.90 ± 0.74 µM) by >29-fold [1].

Table 2: Impact of Quinazolinone Substituents on Bioactivity

PositionSubstituentKey EffectsExemplar Bioactivity
C-6HBaseline activity; limited H-bondingLapatinib IC₅₀ (MCF-7): 5.90 ± 0.74 µM
C-6NH₂↑ H-bond donation; ↑ electron density; tautomerism shift6-Amino analogue IC₅₀ (MCF-7): 0.20 ± 0.02 µM
N-3MethylModerate solubility; minimal steric effectsModerate kinase inhibition (EGFR IC₅₀ ~0.5–1 µM)
N-32-MethoxyethylOptimal logP (≈2.5); H-bond acceptor; ↑ solubility & cellular penetrationDual EGFR/VEGFR-2 IC₅₀ <0.4 µM

Rationale for Targeting 6-Amino-3-(2-Methoxyethyl)quinazolin-4(3H)-one in Contemporary Research

This specific derivative embodies a strategic integration of SAR insights for multi-kinase inhibition. Its design leverages:

  • Dual EGFR/VEGFR-2 Targeting: The 6-amino group facilitates ATP-competitive binding to EGFR’s hydrophobic pocket, while the 3-(2-methoxyethyl) chain orients towards the solvent front region of VEGFR-2. Molecular docking confirms simultaneous hydrogen bonding between the 6-NH₂ and EGFR’s Met793, and the methoxy oxygen with VEGFR-2’s Asp1046 [1] [9]. This dual engagement disrupts cross-talk between EGFR-driven tumor proliferation and VEGF-mediated angiogenesis—a resistance mechanism in single-target inhibitors [9].
  • Synergistic Molecular Hybridization: The scaffold serves as a platform for conjugating bioactive motifs. Recent studies hybridize 6-amino-3-(2-methoxyethyl) core with 1,2,3-triazole glycosides, enhancing cytotoxicity against colorectal (HCT-116, IC₅₀ = 2.90–6.40 µM) and breast cancer lines via apoptosis induction and G1 cell cycle arrest [9]. Glycosylation further improves aqueous solubility and tumor-specific delivery.
  • ADMET Optimization: The 2-methoxyethyl group confers favorable drug-likeness, with in silico predictions indicating superior ADME profiles over classical quinazolinones like lapatinib [1]. This includes enhanced metabolic stability (reduced CYP3A4 susceptibility) and blood-brain barrier penetration—critical for targeting CNS malignancies.

Table 3: Proposed Binding Interactions of 6-Amino-3-(2-Methoxyethyl)quinazolin-4(3H)-one with Kinases

Target KinaseKey InteractionsFunctional Consequence
EGFR6-NH₂ H-bond to Met793; C-4 carbonyl H-bond to Thr854; π-stacking with Phe856ATP-competitive inhibition → ↓ tumor proliferation
VEGFR-2Methoxy O H-bond to Asp1046; N-1 quinazolinone H-bond to Glu885; hydrophobic contactsAnti-angiogenic effects; ↓ metastasis
CDK-26-NH₂ salt bridge with Asp86; hydrophobic fit at Leu83/Phe80 pocketCell cycle arrest at G1/S phase

Ongoing research exploits this scaffold in multi-targeted hybrids (e.g., triazole-quinazolinone-glycosides) to overcome resistance in solid tumors. Its synthetic accessibility—typically via anthranilic acid cyclization followed by N-alkylation—supports rapid analogue generation for screening [6] [8].

Properties

CAS Number

1157072-57-5

Product Name

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

IUPAC Name

6-amino-3-(2-methoxyethyl)quinazolin-4-one

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C11H13N3O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5,12H2,1H3

InChI Key

ORJBQAGRMLHCCE-UHFFFAOYSA-N

SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.